molecular formula C6H12Cl3O3P B042208 Tris(2-chloroethyl) phosphite CAS No. 140-08-9

Tris(2-chloroethyl) phosphite

Cat. No.: B042208
CAS No.: 140-08-9
M. Wt: 269.5 g/mol
InChI Key: LUVCTYHBTXSAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2-chloroethyl)phosphite is a clear colorless liquid. (NTP, 1992)

Scientific Research Applications

  • Chelating Agent

    It is used as a chelating agent, forming crystalline salts with amines, alkali, and alkaline earth metals (Maier, 1969).

  • Synthesis of Phosphites and Metal Complexes

    The compound is involved in the synthesis and characterization of sterically congested, rigid, C3 symmetric phosphites and their metal complexes (Dinger & Scott, 2001).

  • Preparation of Nucleoside Units

    It serves as a phosphonylating reagent for preparing nucleoside 3′-H-phosphonate units in the synthesis of oligodeoxyribonucleotides (Sakatsume et al., 1989).

  • Supported Liquid Membrane in Electromembrane Extraction

    When mixed with 40% NPOE, it acts as a successful supported liquid membrane for extracting both polar and non-polar basic drugs from human plasma samples (Huang et al., 2017).

  • Improvement of Cathode Performance

    Tris(2-chloroethyl) phosphite improves the cycling and storage performance of high-voltage LiNi0.5Mn1.5O4 cathodes (Song et al., 2016).

  • Synthesis of Cyclic Phosphorous Acid Esters

    The compound is utilized in synthesizing cyclic phosphorous acid esters (Oswald, 1959).

  • Antioxidant in Plastic Processing

    Tris-(2,4-ditert-butylphenyl)-phosphite, a variant, acts as an antioxidant in plastic processing, with its solution thermodynamics helping in the development of separation and purification processes (Yang et al., 2019).

  • Flame Retardant Additive

    Tris(2-chloroethyl) phosphate (TCEP) variant is used as a flame retardant additive in various products like polyurethane foams and paints (Aston et al., 1996).

  • Synthesis of 2-Chloroethyl Esters

    It can synthesize 2-chloroethyl esters of phosphorous acid and other phosphonic acids (Gefter & Kabachnik, 1958).

  • Antioxidant in Rubber Extracts

    Tris(alpha-methylbenzylphenyl) phosphite, another variant, is used as an antioxidant in rubber extracts, identifiable through specific methods in analytical chemistry (Rotschová et al., 1991).

Safety and Hazards

Tris(2-chloroethyl) phosphite should be handled with care. It is recommended to avoid open flames, sparks, and smoking when handling this compound. It should be handled in a well-ventilated place, and suitable protective clothing should be worn. Contact with skin and eyes should be avoided .

Mechanism of Action

Target of Action

Tris(2-chloroethyl) phosphite, also known as TCEP, is primarily used as a flame retardant and plasticizer in various types of polymers . These polymers are used in aerospace equipment and products, as well as in paint and coating manufacturing . The primary targets of TCEP are therefore these polymers, where it acts to increase fire resistance and plasticity .

Mode of Action

TCEP interacts with its targets (polymers) by physically integrating into the polymer matrix . This physical integration allows TCEP to increase the fire resistance of the material . This mode of action also means that tcep can easily leach out of the material and into the environment .

Biochemical Pathways

The biochemical pathways affected by TCEP primarily involve its degradation in the environment . Studies have shown that TCEP can be degraded through advanced oxidation processes (AOPs), with hydroxyl radicals (·OH) playing a major role . The degradation of TCEP involves the cleavage of the P-O or C-Cl bond . The degradation products of TCEP include bis (2-chloroethyl) phosphate (BCEP), mono-chloroethyl phosphate (MCEP), and other compounds .

Pharmacokinetics

TCEP is a colorless liquid with a density of 1.39 g/mL at 25 °C (lit.) . It has a boiling point of 192 °C/10 mmHg (lit.) . These properties suggest that TCEP could have significant bioavailability in organisms exposed to it.

Result of Action

Studies have shown that tcep can induce hepatotoxicity in zebrafish . It has been suggested that TCEP-induced growth inhibition might be related to the somatostatin (SS) signaling system . More research is needed to fully understand the molecular and cellular effects of TCEP’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of TCEP. For example, the presence of common co-existing aqueous substrates such as Cl−, HCO3−, H2PO4−, and HA can hinder the degradation process of TCEP . Furthermore, oxygen can accelerate the degradation of TCEP by accelerating the Fe(II)/Fe(III) cycle . Therefore, the environmental context is crucial for understanding and predicting the behavior and effects of TCEP.

Biochemical Analysis

Biochemical Properties

Tris(2-chloroethyl) phosphite plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, it can interact with acetylcholinesterase, leading to the inhibition of this enzyme, which is crucial for the breakdown of acetylcholine in nerve cells . This interaction can result in the accumulation of acetylcholine, affecting neurotransmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in liver cells by increasing the production of reactive oxygen species (ROS), which can damage cellular components . Additionally, it can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferase.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, preventing the breakdown of acetylcholine . This binding interaction is crucial for understanding its toxicological effects. Moreover, this compound can induce changes in gene expression by activating transcription factors such as Nrf2, which regulates the expression of antioxidant response elements .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative oxidative damage in cells, resulting in altered cellular metabolism and function . Additionally, its degradation products may also contribute to its overall biochemical impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild biochemical changes, while higher doses can lead to significant toxic effects. For example, in zebrafish models, low concentrations of this compound have been shown to increase antioxidant enzyme activity, whereas high concentrations result in oxidative stress and lipid peroxidation . These dosage-dependent effects highlight the importance of understanding the threshold levels for toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in metabolic processes. For instance, its interaction with cytochrome P450 enzymes can alter the metabolism of other compounds, leading to changes in metabolite levels . Understanding these interactions is crucial for predicting the compound’s metabolic fate and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. For example, it may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and detoxification . This localization is essential for understanding its cellular effects and potential toxicity.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can affect mitochondrial function and induce oxidative stress . Understanding its subcellular localization helps in elucidating its mechanism of action and potential impact on cellular health.

Properties

IUPAC Name

tris(2-chloroethyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl3O3P/c7-1-4-10-13(11-5-2-8)12-6-3-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVCTYHBTXSAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(OCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3O3P
Record name TRIS(2-CHLOROETHYL)PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19996
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026258
Record name Tris(2-chloroethyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tris(2-chloroethyl)phosphite is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [HSDB]
Record name TRIS(2-CHLOROETHYL)PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19996
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol, 2-chloro-, 1,1',1''-phosphite
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(2-chloroethyl) phosphite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7658
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

257 to 275 °F at 7 mmHg (NTP, 1992), 120 °C at 3 mm Hg, BP: 112-5 °C at 2 mm Hg
Record name TRIS(2-CHLOROETHYL)PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19996
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(2-CHLOROETHYL) PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

280 °F (NTP, 1992), 280 °F Open Cup
Record name TRIS(2-CHLOROETHYL)PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19996
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(2-CHLOROETHYL) PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Decomposes (NTP, 1992), Miscible with most common organic solvents, Slightly soluble in water; decomposes when dissolved.
Record name TRIS(2-CHLOROETHYL)PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19996
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(2-CHLOROETHYL) PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.353 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3443 g/cu cm at 26 °C
Record name TRIS(2-CHLOROETHYL)PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19996
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(2-CHLOROETHYL) PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

9.32 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.32 (Air= 1)
Record name TRIS(2-CHLOROETHYL)PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19996
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TRIS(2-CHLOROETHYL) PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

greater than 1 mmHg at 68 °F (NTP, 1992), 0.0003 [mmHg]
Record name TRIS(2-CHLOROETHYL)PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19996
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tris(2-chloroethyl) phosphite
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7658
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless liquid

CAS No.

140-08-9
Record name TRIS(2-CHLOROETHYL)PHOSPHITE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19996
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Tris(2-chloroethyl) phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2-chloroethyl) phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIS(2-CHLOROETHYL) PHOSPHITE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-chloro-, 1,1',1''-phosphite
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(2-chloroethyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0026258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(2-chloroethyl) phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIS(2-CHLOROETHYL)PHOSPHITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66XM91RPZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIS(2-CHLOROETHYL) PHOSPHITE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2584
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Tris-(2-chloroethyl) phosphite is prepared from phosphorus trichloride and ethylene oxide, and bis(2-chloroethyl) 2-chloroethanephosphonate, inter alia, is formed therefrom by Arbusov rearrangement. After phosgenation and splitting off of hydrogen chloride by means of heat, vinylphosphonic acid dichloride results, which, after purification by distillation, is hydrolyzed with water to give pure vinylphosphonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(2-chloroethyl) phosphite
Reactant of Route 2
Reactant of Route 2
Tris(2-chloroethyl) phosphite
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Tris(2-chloroethyl) phosphite
Reactant of Route 4
Tris(2-chloroethyl) phosphite
Reactant of Route 5
Reactant of Route 5
Tris(2-chloroethyl) phosphite
Reactant of Route 6
Tris(2-chloroethyl) phosphite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.